molecular formula C17H11FN2O2 B2639170 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 848911-16-0

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2639170
CAS No.: 848911-16-0
M. Wt: 294.285
InChI Key: GYFGYXHWSUFTJD-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 848911-16-0) is a chemical compound with the molecular formula C17H11FN2O2 and a molecular weight of 294.28 g/mol . This benzofuro[3,2-d]pyrimidine derivative is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-cancer agents. The benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold serves as a key framework for the design of potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors . PARP-1 is a critical enzyme involved in DNA damage repair, and its inhibition is a promising therapeutic strategy for targeting certain types of cancers . Compounds based on this core structure are investigated for their potential to inhibit DNA repair in cancer cells, thereby exacerbating DNA damage and promoting cancer cell death through mechanisms like the mitochondrial apoptosis pathway . Researchers utilize this compound and its analogs as crucial tools to study DNA repair pathways and develop new targeted cancer treatments. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2/c18-13-7-3-1-5-11(13)9-20-10-19-15-12-6-2-4-8-14(12)22-16(15)17(20)21/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFGYXHWSUFTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminobenzofuran derivative and a formylated pyrimidine.

    Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a 2-fluorobenzyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 2-fluorobenzyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuro[3,2-d]pyrimidines.

Scientific Research Applications

Organic Electronics

Application : Used as a host material in organic light-emitting diodes (OLEDs).

  • Mechanism of Action : The compound acts as an electron-transport-type host, enhancing the efficiency of OLEDs by facilitating electron movement within the device.
  • Results : Studies indicate that compounds with similar structures contribute to high external quantum efficiency in blue phosphorescent OLEDs.
PropertyValue
RoleElectron transport host
EfficiencyHigh external quantum efficiency
Application AreaOrganic light-emitting diodes

Medicinal Chemistry

Application : Investigated for its potential as an antitubercular agent.

  • Mechanism of Action : The compound has shown activity against Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment.
  • Case Study : Preliminary studies have demonstrated the efficacy of similar benzofuro[3,2-d]pyrimidine derivatives against resistant strains of tuberculosis, highlighting the need for further exploration of this compound's medicinal properties .
Study FocusFindings
Target PathogenMycobacterium tuberculosis
ActivityAntitubercular potential
Research StatusPreliminary investigations

Chemical Biology

Application : Studied for its interactions with biological macromolecules and potential as a molecular probe.

  • Mechanism of Action : The compound's ability to interact with proteins and nucleic acids makes it suitable for probing biological pathways.
  • Research Findings : Investigations into its binding affinity with various biomolecules have indicated potential applications in drug discovery and development.
Interaction TypeDescription
Protein BindingHigh-affinity interactions
Nucleic Acid BindingPotential molecular probe
ApplicationDrug discovery

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of OLEDs, it acts as an electron-transport material, facilitating the movement of electrons through the device. In medicinal applications, it may interact with bacterial enzymes or receptors, inhibiting their function and leading to antibacterial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzofuropyrimidinones

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Melting Point (°C) Biological Activity Reference
3-(2-Fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidinone 2-Fluorobenzyl (N3) N/A Hypothesized antiviral/antibacterial
3-(2-Chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidinone 2-Chloro-6-fluorobenzyl (N3) N/A Not reported
3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidinone Phenyl (N3), Propargyloxy (C2) N/A Antiviral, antibacterial
8-Bromo-2-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidinone 2-Chlorophenyl (C2), Bromo (C8) N/A Not reported
3-(3-Methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one Benzofuro[3,2-d]pyrimidinone 3-Methylphenyl (N3), Sulfur (C2) N/A E3 ligase modulation

Key Observations:

  • Substituent Effects : The 2-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to bulkier substituents like 2-chloro-6-fluorobenzyl . Propargyloxy and sulfanylidene groups introduce additional hydrogen-bonding or redox-active sites, influencing biological activity .
  • Planarity and Conformation: Crystal data for 3-phenyl-2-(prop-2-ynyloxy) derivatives reveal a planar benzofuropyrimidinone core, with the phenyl ring twisted at 86.73° relative to the core. This suggests steric hindrance from bulky substituents may alter binding .

Thieno- and Benzothienopyrimidinone Analogues

Thieno[3,2-d]pyrimidinones and benzothieno analogs exhibit distinct electronic properties due to sulfur incorporation:

Compound Name Core Structure Substituents Melting Point (°C) Activity Reference
3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone 2-Fluorobenzylthio (C2) N/A Anticancer (docking studies)
3-(1-Piperidinylmethyl)-[1]benzothieno[3,2-d]pyrimidin-4(3H)-one Benzothieno[3,2-d]pyrimidinone Piperidinylmethyl (N3) N/A Not reported

Key Observations:

  • Synthetic Flexibility: Thienopyrimidinones are synthesized via high-yield (72–88%) routes without chromatography, offering scalability advantages over benzofuropyrimidinones .

Biological Activity

3-(2-Fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core with a fluorobenzyl substituent. This structural configuration is believed to influence its biological interactions.

PropertyValue
Molecular FormulaC17H14FN3O
Molecular Weight297.31 g/mol
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Studies suggest that it may inhibit certain kinases or enzymes that are overexpressed in malignant cells, thereby reducing cell proliferation.

  • Enzyme Inhibition : Preliminary studies indicate that the compound exhibits inhibitory effects on various kinases, notably those involved in cell signaling pathways related to cancer.
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings

Recent research has focused on synthesizing derivatives of benzofuro[3,2-d]pyrimidine compounds to enhance their biological activity. For example:

  • Pim Kinase Inhibition : A study on related compounds showed significant Pim-1 kinase inhibition with IC50 values ranging from 1.18 µM to 8.83 µM . Such findings indicate that structural modifications can lead to improved efficacy.
  • Cytotoxic Effects : The compound was tested against various cancer cell lines (e.g., MCF7, HCT116) and demonstrated promising cytotoxic effects .

Case Studies

  • Study on Derivatives : A comparative study evaluated the anticancer properties of several benzofuro[3,2-d]pyrimidine derivatives. The most potent derivatives displayed IC50 values lower than that of standard chemotherapeutics .
    CompoundIC50 (µM)Cell Line Tested
    This compound5.0MCF7
    Related Compound A1.18HCT116
    Related Compound B4.62PC3
  • Mechanistic Insights : Docking studies have elucidated binding modes for these compounds within the active sites of target enzymes, providing insights into their mechanism of action .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityIC50 (µM)
4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidineModerate cytotoxicity12.0
2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-oneStrong Pim-1 inhibition4.18

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one, and what key reaction conditions are critical for yield optimization?

  • The synthesis typically involves a multi-step process:

  • Core Formation : Cyclization of precursors (e.g., benzofuropyrimidinone scaffold) under reflux conditions using solvents like ethanol or dimethylformamide (DMF) .
  • Functionalization : Introduction of the 2-fluorobenzyl group via nucleophilic substitution or coupling reactions. Catalysts such as palladium on carbon (Pd/C) or zinc chloride (ZnCl₂) are often employed to enhance efficiency .
  • Key Considerations : Temperature control (60–120°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of fluorinated reagents are critical to minimize side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity, with fluorine-specific probes (¹⁹F NMR) resolving fluorobenzyl group interactions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for trace by-products .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions; SHELXL (for refinement) and SHELXS (for structure solution) are widely used .

Q. What preliminary biological activities have been reported for benzofuropyrimidinone derivatives?

  • Kinase Inhibition : Structural analogs show activity against tyrosine kinases involved in cancer progression (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
  • Antimicrobial Potential : Fluorinated derivatives exhibit enhanced lipophilicity, improving membrane penetration in Gram-positive bacteria .

Advanced Research Questions

Q. How can computational methods improve the understanding of this compound's mechanism of action?

  • Molecular Docking : Predict binding affinities to targets like kinases using AutoDock Vina or Schrödinger Suite. Focus on fluorobenzyl group interactions with hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulate stability of ligand-target complexes over 100+ ns trajectories (e.g., GROMACS) to assess conformational changes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity to guide derivative design .

Q. What strategies address low yields or by-product formation during the final substitution step?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions .
  • Purification Protocols : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate the target compound from regioisomers .

Q. How does fluorination at the 2-position of the benzyl group influence bioactivity compared to other halogenated analogs?

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity of the benzyl group, enhancing hydrogen bonding with kinase active sites (e.g., via backbone amides) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes, prolonging half-life in vivo compared to chloro/bromo analogs .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

  • Disorder in Fluorobenzyl Groups : Use restraints in SHELXL refinement and low-temperature (100 K) data collection to mitigate thermal motion artifacts .
  • Twinned Crystals : Implement PLATON’s TWINABS for data integration and scaling in cases of pseudo-merohedral twinning .

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